molecular formula C17H12BrN3O B5603001 2-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide

2-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide

Cat. No.: B5603001
M. Wt: 354.2 g/mol
InChI Key: ANQMSVZIHRUIKF-RGVLZGJSSA-N
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Description

2-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is an organic compound with the molecular formula C16H11BrN2O It is a derivative of benzamide and quinoline, featuring a bromine atom and a quinolinylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide typically involves the condensation of 2-bromobenzamide with quinoline-8-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution: Products include various substituted benzamides and quinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The compound’s quinoline moiety is crucial for its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(quinolin-5-yl)benzamide
  • 2-bromo-N-(quinolin-6-yl)benzamide
  • 2-bromo-N-(quinolin-7-yl)benzamide

Uniqueness

2-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound for medicinal and materials science research .

Properties

IUPAC Name

2-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O/c18-15-9-2-1-8-14(15)17(22)21-20-11-13-6-3-5-12-7-4-10-19-16(12)13/h1-11H,(H,21,22)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQMSVZIHRUIKF-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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